molecular formula C19H24N4O4S3 B3011346 ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477579-45-6

ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B3011346
CAS RN: 477579-45-6
M. Wt: 468.61
InChI Key: VHRQCRDUZUIUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H24N4O4S3 and its molecular weight is 468.61. The purity is usually 95%.
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Scientific Research Applications

Antirheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo. These findings suggest potential applications in treating rheumatic conditions (Sherif & Hosny, 2014).

Insecticidal Assessment

Research has been conducted on derivatives of thiadiazole for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the potential of such compounds in pest control and agricultural applications (Fadda et al., 2017).

Anticancer Activity

The synthesis of novel heterocycles using thiadiazole has been explored for anticancer activity. For example, derivatives have shown potent activity against the colon HCT-116 human cancer cell line, indicating a possible role in cancer treatment (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been studied for their antimicrobial and antioxidant properties. Such research contributes to the development of new drugs with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Synthesis of Various Derivatives

Research into the synthesis of different derivatives of thiophene, thiazole, and pyrimidine has been conducted, with applications in drug development and medicinal chemistry. These derivatives are explored for various biological activities, including anticancer effects (Albratty et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, similar compounds have been evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibition of this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori .

Future Directions

The future directions for research on this compound could include further evaluation of its urease inhibitory activity and potential applications in the treatment of infections caused by Helicobacter pylori . Additionally, its potential applications in other fields of research and industry could also be explored.

properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S3/c1-5-27-15(25)13-10-7-6-8-11(10)29-14(13)20-12(24)9-28-18-23-22-17(30-18)21-16(26)19(2,3)4/h5-9H2,1-4H3,(H,20,24)(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRQCRDUZUIUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.